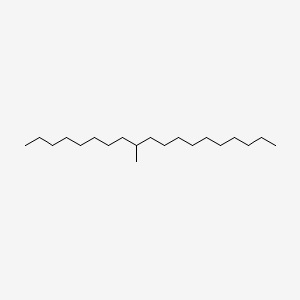
9-Methylnonadecane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
9-Methylnonadecane is an organic compound with the molecular formula C20H42 It is a branched alkane, specifically a methyl-substituted nonadecaneThe compound is known for its presence in various natural sources and its applications in different scientific fields .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 9-Methylnonadecane typically involves the alkylation of nonadecane with a methyl group. This can be achieved through various methods, including:
Friedel-Crafts Alkylation: This method involves the use of a Lewis acid catalyst, such as aluminum chloride (AlCl3), to facilitate the alkylation of nonadecane with a methyl halide (e.g., methyl chloride).
Grignard Reaction: Another approach is the reaction of a Grignard reagent (e.g., methylmagnesium bromide) with a suitable precursor to introduce the methyl group.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The choice of method depends on factors such as cost, availability of reagents, and desired scale of production .
Chemical Reactions Analysis
Types of Reactions: 9-Methylnonadecane, like other alkanes, primarily undergoes reactions typical of saturated hydrocarbons:
Oxidation: Combustion in the presence of oxygen to produce carbon dioxide and water.
Halogenation: Reaction with halogens (e.g., chlorine or bromine) under UV light to form haloalkanes.
Cracking: Thermal or catalytic cracking to produce smaller hydrocarbons.
Common Reagents and Conditions:
Oxidation: Requires oxygen or air and an ignition source.
Halogenation: Involves halogens (e.g., Cl2, Br2) and UV light or heat.
Cracking: Utilizes high temperatures and sometimes catalysts like zeolites.
Major Products Formed:
Oxidation: Carbon dioxide (CO2) and water (H2O).
Halogenation: Haloalkanes (e.g., 9-chlorononadecane).
Cracking: Smaller alkanes and alkenes
Scientific Research Applications
9-Methylnonadecane has various applications in scientific research, including:
Chemistry: Used as a reference compound in gas chromatography and mass spectrometry.
Biology: Studied for its role in natural products and pheromones in certain insects.
Medicine: Investigated for its potential use in drug delivery systems.
Industry: Utilized in the production of lubricants and as a component in specialty chemicals
Mechanism of Action
The mechanism of action of 9-Methylnonadecane is primarily related to its chemical properties as a hydrocarbon. It interacts with other molecules through van der Waals forces and can participate in hydrophobic interactions. In biological systems, it may act as a signaling molecule or a component of lipid membranes .
Comparison with Similar Compounds
Nonadecane: A straight-chain alkane with the formula C19H40.
Octadecane: Another straight-chain alkane with the formula C18H38.
Icosane: A straight-chain alkane with the formula C20H42.
Comparison: 9-Methylnonadecane is unique due to its branched structure, which can influence its physical properties, such as melting and boiling points, compared to its straight-chain counterparts. This branching can also affect its reactivity and interactions with other molecules .
Properties
CAS No. |
13287-24-6 |
|---|---|
Molecular Formula |
C20H42 |
Molecular Weight |
282.5 g/mol |
IUPAC Name |
9-methylnonadecane |
InChI |
InChI=1S/C20H42/c1-4-6-8-10-12-13-15-17-19-20(3)18-16-14-11-9-7-5-2/h20H,4-19H2,1-3H3 |
InChI Key |
FFVPRSKCTDQLBP-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCC(C)CCCCCCCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


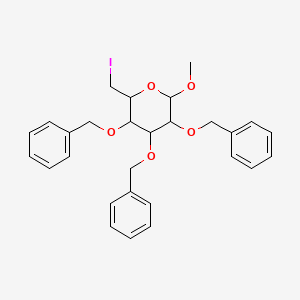
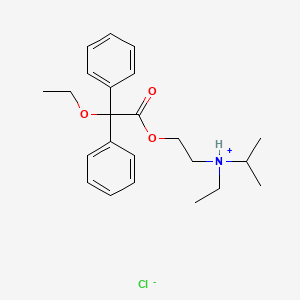
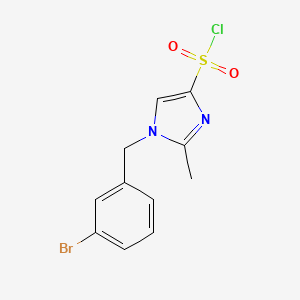
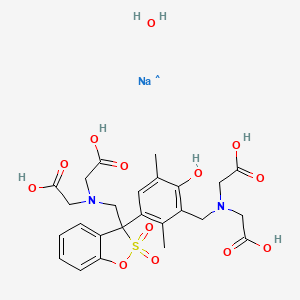
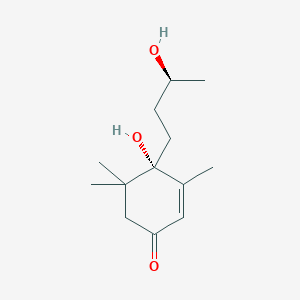

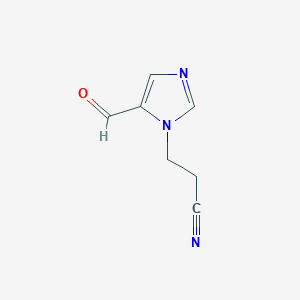
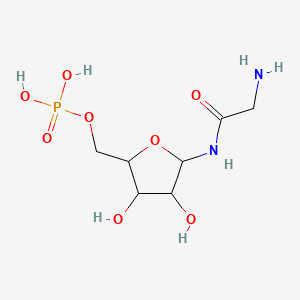
![[[(2R,4S,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate](/img/structure/B12820735.png)
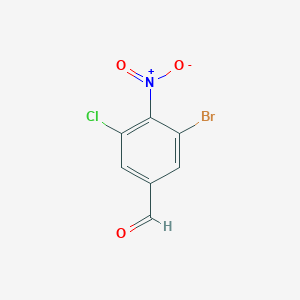
![[[(2S,3R,5S)-5-(6-aminopurin-9-yl)-3-hydroxyoxolan-2-yl]methoxy-[(2R,3R,4S,5S)-5-(2,4-dioxopyrimidin-1-yl)-2-(hydroxymethyl)-4-methoxyoxolan-3-yl]oxyphosphoryl]sulfanylmethyl propan-2-yl carbonate](/img/structure/B12820738.png)
![(15S,16S)-16-hydroxy-16-(hydroxymethyl)-15-methyl-28-oxa-4,14,19-triazaoctacyclo[12.11.2.115,18.02,6.07,27.08,13.019,26.020,25]octacosa-1,6,8,10,12,20,22,24,26-nonaen-3-one](/img/structure/B12820750.png)
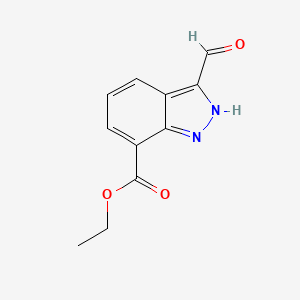
![5-Acetyl-4-methyl-1H-benzo[d]imidazol-2(3H)-one](/img/structure/B12820754.png)
